molecular formula C15H12N8 B11099040 5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole

5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole

Cat. No.: B11099040
M. Wt: 304.31 g/mol
InChI Key: NWXOYOBNOKFZAT-UHFFFAOYSA-N
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Description

5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole is a compound that belongs to the tetrazole family, which is known for its high nitrogen content and diverse applications in various fields. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical and biological properties to the compound, making it valuable in medicinal chemistry, material science, and other areas.

Preparation Methods

The synthesis of 5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This reaction typically requires the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 120-130°C, for several hours to achieve the desired product.

Industrial production methods for tetrazole derivatives often involve eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods aim to minimize the use of toxic reagents and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with strong oxidizing agents to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst .

Substitution reactions are also common for tetrazole derivatives. The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted tetrazole derivatives . These reactions typically require the use of a base and a suitable solvent to facilitate the reaction.

Scientific Research Applications

5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole has a wide range of scientific research applications. In medicinal chemistry, tetrazole derivatives are often used as bioisosteres of carboxylic acids due to their similar pKa values and ability to form stable complexes with metal ions . This makes them valuable in the design of drugs with improved pharmacokinetic properties.

In biology, tetrazole derivatives have been studied for their antibacterial, antifungal, and antitumor activities . They can also act as enzyme inhibitors and receptor ligands, making them useful in the development of new therapeutic agents.

In the field of material science, tetrazole derivatives are used as precursors for the synthesis of metal-organic frameworks (MOFs) and other functional materials . These materials have applications in gas storage, catalysis, and sensing.

Mechanism of Action

The mechanism of action of 5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole is primarily related to its ability to mimic carboxylic acids and form stable complexes with metal ions . The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors. This allows the compound to modulate the activity of these targets and exert its biological effects.

Comparison with Similar Compounds

5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole can be compared with other tetrazole derivatives, such as 5-phenyl-1H-tetrazole and 5-(4-(2H-tetrazol-5-yl)phenoxy)isophthalic acid . These compounds share the tetrazole ring structure but differ in their substituents and overall molecular structure. The unique combination of the phenyl and benzyl groups in this compound imparts distinct chemical and biological properties to the compound, making it valuable for specific applications.

Similar compounds include:

Properties

Molecular Formula

C15H12N8

Molecular Weight

304.31 g/mol

IUPAC Name

5-phenyl-2-[[3-(2H-tetrazol-5-yl)phenyl]methyl]tetrazole

InChI

InChI=1S/C15H12N8/c1-2-6-12(7-3-1)15-18-22-23(19-15)10-11-5-4-8-13(9-11)14-16-20-21-17-14/h1-9H,10H2,(H,16,17,20,21)

InChI Key

NWXOYOBNOKFZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=CC=C3)C4=NNN=N4

Origin of Product

United States

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